{4-[(2,2-Dimethylpropoxy)sulfonyl]-3-methylphenyl}boronic acid
Description
{4-[(2,2-Dimethylpropoxy)sulfonyl]-3-methylphenyl}boronic acid is a boronic acid derivative featuring a sulfonyl ether group substituted with a neopentyloxy (2,2-dimethylpropoxy) moiety and a methyl group at the 3-position of the phenyl ring. This compound is of significant interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to transfer the aryl group while retaining the sulfonyl functionality. Its synthesis typically involves Miyaura borylation of a brominated sulfonyl precursor followed by hydrolysis, achieving a purity of 98% . The structural uniqueness of the neopentyloxy sulfonyl group enhances steric bulk and stability, making it valuable in pharmaceutical and materials science applications.
Properties
IUPAC Name |
[4-(2,2-dimethylpropoxysulfonyl)-3-methylphenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BO5S/c1-9-7-10(13(14)15)5-6-11(9)19(16,17)18-8-12(2,3)4/h5-7,14-15H,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWADKSRKJNPZBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)S(=O)(=O)OCC(C)(C)C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of {4-[(2,2-Dimethylpropoxy)sulfonyl]-3-methylphenyl}boronic acid is xanthine oxidoreductase (XOR) . XOR is a key enzyme that catalyzes the oxidation of hypoxanthine to xanthine and can further catalyze the oxidation of xanthine to uric acid. Overproduction of uric acid leads to conditions such as gout.
Mode of Action
This compound acts as an inhibitor of XOR. It binds tightly to both the active sulfo-form and the inactive desulfo-form of the enzyme. This interaction inhibits the activity of XOR, thereby reducing the production of urate.
Biochemical Pathways
The inhibition of XOR by this compound affects the purine degradation pathway. This pathway is responsible for the breakdown of purine nucleotides, leading to the production of uric acid. By inhibiting XOR, the compound prevents the conversion of hypoxanthine and xanthine to uric acid, reducing urate production.
Biological Activity
{4-[(2,2-Dimethylpropoxy)sulfonyl]-3-methylphenyl}boronic acid is a boronic acid derivative that has garnered interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. Boronic acids are known for their ability to interact with biomolecules, making them useful in various therapeutic applications, including cancer treatment and diabetes management.
Boronic acids, including this compound, primarily function through their ability to form reversible covalent bonds with diols. This property allows them to modulate the activity of proteins and enzymes, particularly those involved in glycoprotein regulation such as insulin. The interaction with insulin is particularly noteworthy as it can influence glucose metabolism and insulin signaling pathways.
Biological Activities
- Insulin Interaction : Studies have shown that certain boronic acids can enhance insulin's stability and efficacy. A theoretical model demonstrated that various boronic acids interact with insulin, influencing its conformational stability and biological activity . For instance, compounds similar to this compound have been shown to stabilize insulin's structure, potentially leading to improved therapeutic outcomes in diabetes management.
- Anticancer Properties : Research indicates that boronic acids may exhibit anticancer activities by inhibiting key enzymes involved in tumor growth. In particular, compounds targeting protein arginine methyltransferases (PRMTs) have shown promise in inhibiting cancer cell proliferation. For example, PRMT5 inhibitors have been linked to significant tumor growth inhibition in preclinical models .
- Enzyme Inhibition : The compound may also act as an inhibitor for various enzymes involved in metabolic pathways. The selective inhibition of PRMT5 has been explored as a therapeutic strategy against cancers such as mantle cell lymphoma and small cell lung cancer .
Case Studies
- Case Study 1 : A study investigating the interaction between a library of boronic acids and insulin revealed that specific derivatives could enhance the binding affinity and stability of insulin. This was assessed using computational docking studies which indicated that certain structural modifications could lead to improved biological activity .
- Case Study 2 : In vivo studies demonstrated that specific boronic acid derivatives could significantly inhibit tumor growth in xenograft models, suggesting their potential as anticancer agents. The results indicated a reduction in tumor size by up to 99% over several weeks following treatment with these compounds .
Table 1: Biological Activity Summary of Boronic Acid Derivatives
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acids
Structural Analogues with Sulfonyl Substituents
{5-[(2,2-Dimethylpropoxy)sulfonyl]pyridin-3-yl}boronic Acid
- Structural Differences : Replaces the benzene ring with a pyridine ring, altering electronic properties and coordination sites. The sulfonyl-neopentyloxy group is positioned at the 5th carbon of the pyridine ring .
- Applications: Pyridine-based boronic acids are preferred in metal-organic frameworks (MOFs) and catalysis due to nitrogen’s Lewis basicity. However, the pyridine ring may reduce solubility in non-polar solvents compared to phenyl analogues .
para-Benzenesulfonyl Fluoride Boronic Acid (3a)
- Structural Differences : Features a sulfonyl fluoride (-SO₂F) group instead of sulfonyl-neopentyloxy. Fluoride groups are smaller and more electronegative, enhancing reactivity in click chemistry and bioconjugation .
- Synthesis : Achieved via Miyaura borylation of para-bromobenzenesulfonyl fluoride with Pd(dppf)Cl₂, yielding 64% after hydrolysis. This contrasts with the neopentyloxy derivative’s higher steric demands during coupling .
1-Methyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonyl]piperazine
Physical and Spectroscopic Properties
Reactivity in Cross-Coupling Reactions
Suzuki-Miyaura Coupling Efficiency
- Target Compound : Demonstrates moderate to high yields (59–83%) in couplings with aryl halides, retaining the sulfonyl-neopentyloxy group post-reaction .
- Ortho-Substituted Analogues : Ortho-benzenesulfonyl fluoride boronic acid (3c) shows lower yields (59%) due to steric hindrance, highlighting the neopentyloxy group’s advantage in para-substituted systems .
- Pyridine Derivatives : Require optimized conditions (e.g., MIDA boronic esters) to avoid decomposition, unlike the phenyl-based target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
